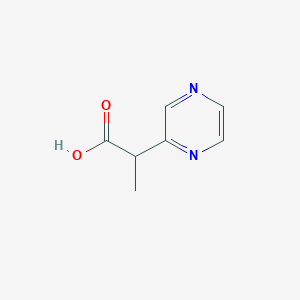

2-(Pyrazin-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-pyrazin-2-ylpropanoic acid |

InChI |

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-4-8-2-3-9-6/h2-5H,1H3,(H,10,11) |

InChI Key |

SKXWKRTUQYCURO-UHFFFAOYSA-N |

SMILES |

CC(C1=NC=CN=C1)C(=O)O |

Canonical SMILES |

CC(C1=NC=CN=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyrazin 2 Yl Propanoic Acid and Its Analogs

Direct Synthesis Approaches to 2-(Pyrazin-2-yl)propanoic Acid

Direct synthesis of this compound from unsubstituted pyrazine (B50134) presents a significant challenge due to the electron-deficient nature of the pyrazine ring. However, multi-step strategies involving initial C-H functionalization followed by side-chain modification are commonly employed.

One prominent method is the Minisci reaction, a radical substitution that allows for the introduction of alkyl groups onto electron-deficient heterocycles. wikipedia.orgmdpi.com In this approach, an ethyl group can be introduced onto the pyrazine ring via a radical process. A typical Minisci reaction involves generating alkyl radicals from precursors like carboxylic acids (e.g., propionic acid) or alkyl halides under oxidative conditions, often using silver salts and persulfates. wikipedia.orgmdpi.comchim.it Once 2-ethylpyrazine (B116886) is formed, the subsequent step involves the oxidation of the ethyl side chain to the carboxylic acid. This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Another approach involves the use of organometallic reagents. Pyrazine can be reacted with organolithium compounds to facilitate alkylation. lookchem.com This method allows for the introduction of an ethyl group, which can then be oxidized to the desired propanoic acid functionality in a subsequent step.

Synthesis of Substituted Pyrazine-Propanoic Acid Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of molecular properties for various applications. Methodologies include regioselective oxidation, functionalization of the pyrazine core, and multi-component reactions.

Regioselective Oxidation Reactions for Carboxylic Acid Introduction

Regioselective oxidation is a powerful tool for introducing the carboxylic acid group onto a pre-functionalized pyrazine ring. This is typically achieved by the oxidation of an alkyl group, such as a methyl or ethyl substituent, at a specific position on the pyrazine nucleus.

For instance, 2,5-dimethylpyrazine (B89654) can be oxidized to form 5-methylpyrazine-2-carboxylic acid. asm.org This reaction selectively converts one of the methyl groups into a carboxylic acid, which can then serve as a handle for further elaboration into a propanoic acid chain. A common reagent for this transformation is potassium permanganate (KMnO₄) under acidic conditions. asm.org The resulting pyrazinecarboxylic acid can be converted into its corresponding acyl chloride, which can then be used in chain-extension reactions to form the propanoic acid side chain. prepchem.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,5-Dimethylpyrazine | Potassium Permanganate (KMnO₄) | 5-Methylpyrazine-2-carboxylic acid | asm.org |

| 2-Ethylpyrazine | Various oxidizing agents | 2-Pyrazineacetic acid | - |

Functionalization of Pyrazine Ring Systems with Propanoic Acid Chains

Introducing a propanoic acid chain onto a pyrazine ring that already bears other functional groups is often achieved through cross-coupling reactions or by building the chain from a carboxylic acid precursor.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are invaluable for this purpose. chim.it These methods allow for the formation of carbon-carbon bonds between a halogenated pyrazine and a suitable coupling partner bearing the propanoic acid moiety (or a protected precursor). For example, a chloropyrazine can be coupled with an organoboron or organozinc reagent containing the three-carbon chain.

Alternatively, the propanoic acid side chain can be constructed from a pyrazinecarboxylic acid intermediate. For example, pyrazinoic acid can be esterified and then subjected to amination to produce a hydrazide. thieme-connect.com This hydrazide can undergo further reactions to build more complex heterocyclic systems attached to the pyrazine core, which can then be modified to include the desired propanoic acid chain.

A notable example is the synthesis of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, where pyrazine-2,5-dicarboxylic acid derivatives are further functionalized to introduce the propanoic acid groups. asm.org

| Reaction Type | Key Reagents | Application | Reference |

| Suzuki Coupling | Pd Catalyst, Aryl/Alkyl Boronic Acid | C-C bond formation on halopyrazines | chim.it |

| Esterification/Amidation | Thionyl Chloride, Alcohols, Amines | Chain extension from pyrazinecarboxylic acid | thieme-connect.com |

Multi-component Reaction Strategies in Pyrazine-Propanoic Acid Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single step, thereby increasing atom economy and reducing synthesis time. thieme-connect.com The Ugi reaction is a prominent MCR used in the synthesis of pyrazine-containing peptidomimetics. In one example, 2-azido-3-arylpropanoic acids were utilized in a four-component Ugi reaction to generate α-azidoamides, which could be further cyclized to form triazolo[1,5-a]pyrazine systems. thieme-connect.com This demonstrates the power of MCRs to rapidly assemble complex scaffolds that incorporate a propanoic acid or a related motif.

| MCR Name | Components | Resulting Scaffold | Reference |

| Ugi-Huisgen Tandem Reaction | 2-Azido-3-arylpropanoic acid, Aldehyde, Amine, Isocyanide | asm.orgCurrent time information in Bangalore, IN.core.ac.ukTriazolo[1,5-a]pyrazines | thieme-connect.com |

Stereoselective Synthesis of Chiral this compound Systems

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of stereoselective methods for synthesizing chiral this compound derivatives is of paramount importance.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through asymmetric catalysis or by using chiral starting materials derived from the chiral pool.

One powerful technique is palladium-catalyzed asymmetric hydrogenation. This method has been successfully applied to the synthesis of chiral piperazin-2-ones from pyrazin-2-ols, achieving excellent diastereoselectivities and enantioselectivities. nih.gov The resulting chiral piperazinones are valuable intermediates that can be converted into other chiral pyrazine derivatives.

Another common strategy is to start with a readily available chiral building block, such as an amino acid. For example, L-alanine can serve as the chiral precursor for the synthesis of complex molecules incorporating a chiral propanoic acid side chain attached to a heterocyclic ring. sioc-journal.cn Similarly, N-(2-Pyrazinylcarbonyl)-L-phenylalanine is a chiral intermediate used in the synthesis of other complex molecules, demonstrating the use of natural amino acids to introduce chirality. rsc.org

| Method | Key Feature | Example Application | Reference |

| Asymmetric Hydrogenation | Pd-catalysis | Synthesis of chiral piperazin-2-ones from pyrazin-2-ols | nih.gov |

| Chiral Pool Synthesis | Use of L-amino acids | Synthesis of chiral pyrazine derivatives from L-alanine or L-phenylalanine | sioc-journal.cnrsc.org |

Diastereoselective Control in Synthesis

Achieving control over the formation of stereoisomers, particularly diastereomers, is a cornerstone of modern asymmetric synthesis. For molecules like this compound, which contains a stereocenter at the alpha-position of the carboxylic acid, diastereoselective strategies are paramount for producing a single, desired stereoisomer. These methods often rely on the temporary introduction of a chiral directing group, known as a chiral auxiliary.

A chiral auxiliary is a stereogenic group that is covalently attached to the substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely applied in various synthetic transformations, including the synthesis of α-substituted carboxylic acids.

One common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. These auxiliaries can be attached to a carboxylic acid precursor, and the resulting imide can undergo highly diastereoselective alkylation reactions. While direct examples for this compound are not prevalent in the literature, the principle can be applied. For instance, an N-acyl oxazolidinone derived from pyrazin-2-ylacetic acid could be deprotonated to form a chiral enolate, which would then react with an electrophile (e.g., a methylating agent) from the less sterically hindered face, as directed by the auxiliary.

Another powerful strategy involves the use of chiral amino acids or their derivatives as auxiliaries. For example, (R)-2-phenylglycine has been successfully employed as a chiral auxiliary in the asymmetric synthesis of β-lactams through the condensation of ester enolates and imines. scispace.com This method demonstrates that an amino acid derivative can effectively control the stereochemistry of newly formed chiral centers. scispace.com A similar approach could be envisioned for the synthesis of this compound, where a chiral imine derived from a pyrazine aldehyde reacts with a suitable nucleophile.

Multi-component reactions, such as the Ugi reaction, also offer a pathway for diastereoselective synthesis. These reactions allow for the rapid assembly of complex molecules from simple starting materials. Researchers have developed one-pot, two-step sequences involving a Ugi reaction followed by cyclization to produce pyrrolopiperazine-2,6-diones with high diastereoselectivity. nih.govacs.org The stereochemical outcome in such reactions can be influenced by the choice of reactants and reaction conditions, providing a versatile tool for creating specific diastereomers. nih.govacs.org

The table below summarizes potential diastereoselective strategies applicable to the synthesis of this compound and its analogs, based on established methodologies.

| Strategy | Description | Potential Application | Key Feature |

| Chiral Oxazolidinone Auxiliary | The substrate is temporarily converted into a chiral imide, which directs the stereoselective alkylation of the α-carbon. | Alkylation of a pyrazin-2-ylacetyl-oxazolidinone adduct. | High diastereoselectivity is achieved through steric shielding by the auxiliary. |

| Chiral Amino Acid Auxiliary | A chiral amine, such as (R)-2-phenylglycine, is used to form a chiral imine that undergoes diastereoselective addition reactions. | Reaction of a pyrazine-derived imine with an enolate. | The auxiliary controls the facial selectivity of the nucleophilic attack. scispace.com |

| Ugi Multi-component Reaction | A one-pot reaction involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to form an α-acylamino amide, which can be further transformed. | Synthesis of complex pyrazine-containing peptide-like structures with controlled stereocenters. | Rapid generation of molecular complexity with potential for diastereocontrol. nih.govacs.org |

Sustainable and Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmaceutical intermediates and other fine chemicals. ijnc.irmdpi.com For the synthesis of this compound and related pyrazine derivatives, several sustainable strategies have been explored, focusing on biocatalysis, the use of green solvents, and process optimization. ijnc.ir

Biocatalysis

Enzymes are highly efficient and selective catalysts that operate under mild, environmentally benign conditions, making them ideal for green synthesis. sciety.org A novel biocatalytic method for producing asymmetric trisubstituted pyrazines has been developed using L-threonine dehydrogenase. sciety.orgresearchgate.net This enzyme catalyzes the conversion of the natural amino acid L-threonine into aminoacetone, which then dimerizes and reacts with other components to form the pyrazine ring. sciety.orgresearchgate.net This approach is scalable and can produce pyrazines in high yields (up to 96%). sciety.orgresearchgate.net

Lipases, another class of enzymes, have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.org A continuous-flow system using immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme® TL IM) allows for the reaction to be conducted at a mild temperature (45 °C) in a greener solvent, tert-amyl alcohol, with short reaction times and high yields. rsc.org This biocatalytic method provides a more efficient and sustainable alternative to traditional chemical methods for forming amide bonds. rsc.org

Green Solvents and Catalysts

The replacement of volatile and toxic organic solvents is a key goal of green chemistry. Deep Eutectic Solvents (DESs) have emerged as promising green alternatives due to their low toxicity, biodegradability, and low cost. researchgate.netacs.org DESs, such as those based on choline (B1196258) chloride and urea, have been successfully used as both solvents and catalysts for the synthesis of pyrazine derivatives. acs.orgacs.org For example, the self-condensation of D-glucosamine to produce deoxyfructosazine, a pyrazine derivative, can be efficiently carried out in a choline chloride/urea DES, achieving a 13.5% yield at 100 °C. acs.orgacs.org The efficiency of this reaction can be further enhanced by using amino acids as "green cocatalysts." acs.org

The table below presents data on the use of a Deep Eutectic Solvent (DES) in the synthesis of pyrazine derivatives from D-glucosamine.

| DES System (Choline Chloride:Urea) | Temperature (°C) | Time (min) | Deoxyfructosazine (DOF) Yield (%) | Reference |

| 1:1 | 100 | 150 | 9.3 | acs.org |

| 1:2 | 100 | 150 | 13.5 | acs.orgacs.org |

Process Optimization

Other green chemistry approaches include the development of one-pot synthesis routes, which reduce the number of reaction and purification steps, thereby saving energy and minimizing waste. tandfonline.com Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemical grinding, represent another significant advancement, leading to shorter reaction times, higher yields, and simpler product work-up. rasayanjournal.co.indokumen.pub These strategies align with the core principles of green chemistry, such as atom economy and waste minimization, and are applicable to the synthesis of a wide range of heterocyclic compounds, including pyrazine derivatives. ijnc.ir

Chemical Reactivity and Transformative Processes of 2 Pyrazin 2 Yl Propanoic Acid Derivatives

Reactivity of the Pyrazine (B50134) Core in 2-(Pyrazin-2-yl)propanoic Acid Analogs

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms at positions 1 and 4. slideshare.netum.edu.my This electronic characteristic renders the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The propanoic acid substituent, being electron-withdrawing, further deactivates the ring.

Electrophilic Aromatic Substitution Patterns and Mechanisms

The pyrazine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) and even pyridine. thieme-connect.deresearchgate.net The two nitrogen atoms strongly deactivate the ring, and in acidic conditions, protonation of these nitrogens leads to the formation of a cationic pyrazinium species, which is extremely resistant to attack by electrophiles. thieme-connect.de Consequently, reactions like direct nitration, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on the unsubstituted pyrazine ring. thieme-connect.de

For electrophilic substitution to occur, the pyrazine ring typically requires the presence of strong electron-donating (activating) groups, or the reaction must be performed on a pyrazine N-oxide derivative. thieme-connect.de Given that the 2-(propanoic acid) group is electron-withdrawing, it further deactivates the ring towards SEAr, making such reactions on this compound itself highly unfavorable.

Nucleophilic Attack and Addition Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). um.edu.my Halogenated pyrazines are particularly reactive and readily undergo substitution with various nucleophiles. thieme-connect.denih.gov Halopyrazines are generally more reactive than the corresponding halopyridines. thieme-connect.de

The mechanism for SNAr on pyrazines can proceed through a concerted pathway or a stepwise addition-elimination sequence via a stable Meisenheimer complex, although concerted mechanisms are considered common. nih.gov The regioselectivity of nucleophilic attack on substituted pyrazines is influenced by the electronic nature of the existing substituents. For instance, in 2-substituted 3,5-dichloropyrazines, nucleophilic attack occurs preferentially at the 5-position when the C2 substituent is an electron-withdrawing group, and at the 3-position when it is an electron-donating group. acs.org

Common nucleophilic substitution reactions on chloropyrazine analogs involve amines, alkoxides, and thiolates, often accelerated by microwave irradiation. um.edu.my

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrazine Derivatives

| Pyrazine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrazine (B57796) | PhSNa | NMP, Microwave | 2-(Phenylthio)pyrazine | 96 | um.edu.my |

| 2-Chloropyrazine | EtONa | NMP, Microwave | 2-Ethoxypyrazine | 82 | um.edu.my |

| 8-Chloro- beilstein-journals.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine | Various Amines | PEG 400, 120 °C | 8-Amino- beilstein-journals.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine Derivatives | 73-99 | nih.gov |

| 2-Substituted 3,5-Dichloropyrazines | Amines | Not specified | 3- or 5-Amino-2-substituted-chloropyrazine | Not specified | acs.org |

In some cases, especially with strong nucleophiles like metal amides, nucleophilic substitution on pyrazines can proceed via a complex ring-opening-ring-closure pathway known as the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure). thieme-connect.dewikipedia.org

Reactivity of the Propanoic Acid Side Chain

The propanoic acid side chain offers a second site for reactivity, independent of the aromatic core. This includes transformations of the carboxylic acid group and reactions at the adjacent alpha-carbon.

Carboxylic Acid Functional Group Transformations (e.g., amidation, esterification)

The carboxylic acid moiety of this compound can undergo the full range of typical transformations. These reactions are fundamental in modifying the side chain to produce various derivatives such as esters, amides, and acid chlorides.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an activated intermediate like an acid chloride yields the corresponding ester. Yamaguchi esterification, which involves forming a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, is an effective method for synthesizing esters from pyrazine-2-carboxylic acid. semanticscholar.org

Amidation: Amides are readily formed by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. researchgate.netnih.gov Direct amidation of pyrazine esters with amines, sometimes catalyzed by enzymes like lipase (B570770), offers a greener alternative. rsc.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(pyrazin-2-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Selected Transformations of Pyrazine Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Transformation | Product Type | Reference |

|---|

Reactions Involving the Alpha-Carbon Chiral Center

The alpha-carbon of the propanoic acid side chain is bonded to both the pyrazine ring and the carboxyl group, and it bears an acidic proton. This position is a chiral center, and its reactivity can be exploited for further functionalization.

Enolate Formation: In the presence of a strong base, the alpha-proton can be removed to form an enolate. This nucleophilic enolate can then react with various electrophiles. For example, palladium-catalyzed α-arylation of carboxylic acids has been developed, allowing for the formation of α,α-diarylpropionic acids from α-arylpropionic acid precursors. escholarship.org

Hell-Volhard-Zelinsky (HVZ) Reaction: This classic reaction allows for the specific halogenation (bromination or chlorination) at the alpha-position of a carboxylic acid. quimicaorganica.orgorganic-chemistry.org The reaction proceeds by converting the carboxylic acid into an acyl halide in situ using a catalytic amount of phosphorus trihalide (e.g., PBr₃), which then tautomerizes to an enol. masterorganicchemistry.comalfa-chemistry.com The enol subsequently reacts with the halogen (e.g., Br₂) to afford the α-halo acyl halide, which is then hydrolyzed to the final α-halo carboxylic acid product. masterorganicchemistry.combyjus.com This reaction would introduce a halogen at the alpha-carbon of this compound, creating a valuable intermediate for further substitution reactions, such as the synthesis of α-amino acids.

Heterocyclic Ring Transformations and Rearrangements of Pyrazine-Propanoic Acid Derivatives

Beyond substitution reactions, the pyrazine ring in certain derivatives can undergo more profound structural changes, leading to different heterocyclic systems.

ANRORC Mechanism: As mentioned, the reaction of some halopyrazines with potent nucleophiles like potassium amide can lead to ring contraction. For example, 2-chloropyrazine reacts with potassium amide in liquid ammonia (B1221849) to form 2-cyanoimidazole. researchgate.netscite.ai Isotopic labeling studies have shown this transformation occurs via a nucleophilic attack at the C3 position, followed by cleavage of the C3-N4 bond, ring opening, and subsequent ring closure to form the imidazole (B134444) ring. researchgate.netscite.ai This type of reactivity highlights that the pyrazine core is not always inert and can be a precursor to other heterocyclic structures under specific conditions.

Synthesis of Fused Heterocycles: Pyrazine derivatives are common precursors for the synthesis of more complex, fused heterocyclic systems. beilstein-journals.orgresearchgate.netmdpi.comaun.edu.eg For instance, pyrazine diamines can be cyclized to form 1,2,3-triazolo[4,5-b]pyrazines. mdpi.com Another route involves the thermolysis of a 2-(tetrazol-5-yl)pyrazine, prepared from 2-cyanopyrazine, which rearranges to form 1,2,3-triazolo[1,5-a]pyrazine. mdpi.com These fused systems are of significant interest in medicinal chemistry.

Ring Cleavage: Under harsh reductive conditions with hydriodic acid, the pyrazine ring can be cleaved. um.edu.my The reaction is believed to proceed through initial reduction to a dihydropyrazine, which is then susceptible to hydrolytic cleavage. um.edu.my

These transformative processes demonstrate the versatility of the pyrazine scaffold, allowing access not only to functionalized pyrazines but also to entirely different classes of heterocyclic compounds.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Pyrazin-2-yl)propanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environments within the molecule.

As specific, experimentally-derived NMR data for this compound is not widely available in published literature, the following analysis is based on established chemical shift principles and data from closely related pyrazine (B50134) derivatives. The predicted values serve as a guide for what would be expected during experimental characterization.

Proton (¹H) NMR Analysis for Hydrogen Environments

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the pyrazine ring protons and the propanoic acid side chain.

The pyrazine ring contains three aromatic protons (H-3, H-5, and H-6), which would appear in the downfield region (typically δ 8.5-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. Their specific shifts and coupling patterns (doublets, doublets of doublets) would be determined by their proximity to the nitrogen atoms and the propanoic acid substituent.

The propanoic acid side chain consists of a methine proton (α-CH) and a methyl group (β-CH₃).

The α-CH proton , being adjacent to both the pyrazine ring and the carboxylic acid group, would appear as a quartet.

The β-CH₃ protons would appear further upfield as a doublet, coupled to the α-CH proton.

The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its visibility can depend on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyrazine H-3 | ~8.7 | d | Adjacent to N and substituted carbon. |

| Pyrazine H-5 | ~8.6 | dd | Coupled to H-3 and H-6. |

| Pyrazine H-6 | ~8.5 | d | Adjacent to N. |

| α-CH (propanoic acid) | ~4.0 | q | Coupled to the three β-CH₃ protons. |

| β-CH₃ (propanoic acid) | ~1.6 | d | Coupled to the α-CH proton. |

| -COOH | 10-13 | s (broad) | Shift is concentration and solvent dependent. |

Carbon-13 (¹³C) NMR Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

The four carbon atoms of the pyrazine ring would resonate in the aromatic region (δ 140-160 ppm). The carbon atom directly attached to the propanoic acid group (C-2) would likely be the most downfield of the ring carbons. The carbons of the propanoic acid side chain—the carbonyl carbon (-COOH), the α-carbon (-CH), and the β-carbon (-CH₃)—would appear at characteristic chemical shifts. The carbonyl carbon is particularly distinct, appearing significantly downfield (δ > 170 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~175 |

| C-2 (Pyrazine) | ~155 |

| C-3 (Pyrazine) | ~145 |

| C-5 (Pyrazine) | ~144 |

| C-6 (Pyrazine) | ~143 |

| α-C (Methine) | ~40 |

| β-C (Methyl) | ~15 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, DOSY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. sdsu.eduscience.govhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the α-CH proton to the β-CH₃ protons of the side chain. It would also reveal the coupling network between the pyrazine protons (H-3, H-5, H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would definitively link the ¹H signals of the pyrazine and side-chain protons to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com It is exceptionally powerful for piecing together the molecular structure. For instance, HMBC would show a correlation from the β-CH₃ protons to the α-carbon and the C-2 carbon of the pyrazine ring, confirming the attachment point of the side chain. Correlations from the pyrazine protons to various ring carbons would solidify the assignment of the heterocyclic core.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. It is primarily used to analyze mixtures, confirming that all observed ¹H signals belong to a single molecular entity by showing they have the same diffusion coefficient.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₇H₈N₂O₂.

Molecular Formula: C₇H₈N₂O₂

Monoisotopic Mass (Calculated): 152.0586 Da nist.gov

An experimental HRMS measurement yielding a mass extremely close to this calculated value would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are standard for analyzing complex mixtures and assessing the purity of compounds.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly versatile technique for the analysis of moderately polar, non-volatile compounds like carboxylic acids. mdpi.comnih.gov A sample of this compound would be passed through an LC column (e.g., a reversed-phase C18 column) to separate it from any impurities or starting materials. The eluent from the column is then directed into the mass spectrometer, which provides a mass spectrum for the parent compound and any separated impurities, allowing for both purity assessment and identification of byproducts.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for carboxylic acids due to their low volatility and tendency to adsorb onto columns, GC-MS can be used after a derivatization step. nih.govresearchgate.net For instance, the carboxylic acid can be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester). The derivatized sample is then analyzed by GC-MS, which separates components based on their boiling points and provides mass spectra for identification. This technique is particularly useful for identifying isomeric pyrazine derivatives, which can often be separated chromatographically. nih.gov

Fragmentation Pathway Analysis:

Electron ionization (EI), often used in GC-MS, or collision-induced dissociation (CID) in LC-MS/MS, causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound ([M]⁺˙), a plausible fragmentation pathway would involve:

Loss of the carboxyl group: A primary fragmentation would be the cleavage of the C-C bond adjacent to the pyrazine ring, leading to the loss of the propanoic acid side chain or parts of it. A key fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH, -17 Da) or the entire carboxyl group as COOH (•COOH, -45 Da).

Decarboxylation: Loss of CO₂ (-44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.

Ring Fragmentation: The stable pyrazine ring may also fragment under higher energy conditions, yielding characteristic ions.

Analysis of these fragments helps to confirm the presence of both the pyrazine core and the propanoic acid substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. For this compound, IR spectroscopy is crucial for confirming the presence of the carboxylic acid group and the pyrazine ring.

The spectrum of this compound is expected to display several characteristic absorption bands. The most notable is a very broad absorption band for the O-H stretching vibration of the carboxylic acid, typically found in the region of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions. docbrown.info

Another key absorption is the C=O (carbonyl) stretching vibration, which is expected to appear as a strong, sharp peak between 1725 and 1700 cm⁻¹. hilarispublisher.comucalgary.ca The exact position of this band can provide insight into the molecular environment. The IR spectrum will also feature C-H stretching vibrations from the alkyl part and the aromatic pyrazine ring, typically observed between 3100 and 2850 cm⁻¹. Vibrations associated with the pyrazine ring, including C=N and C=C stretching, are expected in the 1600 to 1400 cm⁻¹ region. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3100 - 3000 | C-H stretch | Pyrazine Ring | Medium |

| 2975 - 2850 | C-H stretch | Alkyl Chain | Medium |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600 - 1450 | C=N, C=C stretch | Pyrazine Ring | Medium to Strong |

| 1450 - 1300 | C-H bend | Alkyl Chain | Variable |

| 1300 - 1200 | C-O stretch | Carboxylic Acid | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.

While specific crystallographic data for this compound is not widely published, studies on related pyrazine carboxylic acids, such as pyrazine-2,5-dicarboxylic acid, provide a framework for the expected structural features. researchgate.net A single-crystal X-ray diffraction analysis of this compound would involve irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern.

The analysis would reveal the solid-state conformation of the molecule, including the orientation of the propanoic acid side chain relative to the pyrazine ring. A key feature of interest would be the hydrogen bonding network. It is anticipated that the carboxylic acid groups would form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of supramolecular structures like dimers or chains. researchgate.net The crystal packing would be influenced by these hydrogen bonds as well as weaker π-π stacking interactions between the pyrazine rings of adjacent molecules. mdpi.com Such detailed structural information is invaluable for computational modeling and for understanding structure-property relationships.

Advanced Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are employed for analysis and purification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. smolecule.com It is widely used in pharmaceutical analysis to determine the purity of a compound and to detect and quantify any impurities.

For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. pensoft.net In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water, often with a pH modifier like formic acid or a buffer to ensure the carboxylic acid is in a consistent protonation state. pensoft.netresearchgate.net The compound is separated from its impurities based on differences in their polarity. The retention time, the time it takes for the compound to pass through the column, is a characteristic identifier. A UV detector is commonly used for detection, as the pyrazine ring is a strong chromophore. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 20 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule contains a chiral center at the carbon atom alpha to the carboxylic acid group. Therefore, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This separation is crucial as enantiomers can have different biological activities.

The separation is achieved by using a chiral stationary phase (CSP). nih.gov These phases are themselves enantiomerically pure and interact differently with the R and S enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov

Once the enantiomers are separated, their relative amounts can be quantified from the peak areas in the chromatogram. This allows for the calculation of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in the mixture. masterorganicchemistry.com

The enantiomeric excess is calculated using the following formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100 youtube.comyoutube.com

A racemic mixture, which contains equal amounts of both enantiomers, will have an e.e. of 0%. masterorganicchemistry.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis. farmaciajournal.com It is frequently employed to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. brieflands.com

In the context of synthesizing this compound, TLC can be used to track the conversion of starting materials to the final product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on a glass or aluminum backing) alongside spots of the starting materials. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase.

After development, the spots are visualized, often under UV light, as the pyrazine ring is UV-active. The product, being a carboxylic acid, is typically more polar than the starting materials and will thus have a lower Retention Factor (Rf) value. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Table 3: Hypothetical TLC Monitoring of a Synthesis

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Observation |

|---|---|---|

| Starting Material | 0.75 | Spot diminishes over time |

Computational and Theoretical Chemistry Studies of 2 Pyrazin 2 Yl Propanoic Acid and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semi-empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical methods are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy of the molecule.

For 2-(Pyrazin-2-yl)propanoic acid, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed to strike a balance between computational cost and accuracy. nih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy but are more computationally intensive and are often used for benchmarking results for smaller systems or specific properties. mdpi.com Semi-empirical methods, such as AM1 and PM3, are faster and suitable for larger systems or initial high-throughput screening, though with lower accuracy. rsc.org

Electronic structure analysis provides a detailed picture of how electrons are distributed within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive. For pyrazine (B50134) derivatives, the HOMO is typically localized on the electron-rich pyrazine ring, while the LUMO may be distributed across the entire molecule, including the carboxylic acid group.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Charge on N1 | -0.45 e |

| Charge on N4 | -0.48 e |

Note: This data is hypothetical and for illustrative purposes.

The flexibility of the propanoic acid side chain in this compound allows it to adopt various conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the atoms. This process involves systematically rotating the rotatable bonds, such as the C-C bond connecting the pyrazine ring and the propanoic acid group, and calculating the potential energy for each conformation.

The resulting potential energy surface reveals the low-energy conformers, which are the most likely to exist. Geometry optimization is then carried out for these low-energy structures to find the exact minimum energy geometries. nih.gov For this compound, a key conformational feature would be the orientation of the carboxylic acid group relative to the pyrazine ring. Intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrazine ring could stabilize certain conformations. nih.gov

Table 2: Hypothetical Relative Energies of Different Conformers of this compound.

| Conformer | Dihedral Angle (N1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 60° | 1.8 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 2.5 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular modeling and dynamics simulations are used to explore the dynamic behavior of this compound over time.

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound more extensively than static conformational analysis. science.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational transitions and the generation of an energy landscape that maps the potential energy of the system as a function of its conformational coordinates. These simulations can reveal the flexibility of the molecule and the accessibility of different conformational states, which is important for understanding its interactions with other molecules. arxiv.orgresearchgate.net

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state structure and properties. The pyrazine ring can participate in π-π stacking interactions, while the carboxylic acid group is a strong hydrogen bond donor and acceptor. acs.org Molecular dynamics simulations of multiple molecules can be used to predict how they will self-assemble into larger supramolecular structures. Analysis of the simulation trajectories can identify the dominant intermolecular interactions, such as hydrogen bonding patterns and stacking arrangements, which govern the formation of dimers, clusters, or crystal lattices. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. jocpr.com For derivatives of this compound, QSPR models can be developed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.

These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, atomic charges), topological (e.g., molecular connectivity indices), or geometrical (e.g., molecular surface area, volume). nih.gov A QSPR model is typically developed by calculating a large number of descriptors for a set of known derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation with the experimental property. jocpr.com

A hypothetical QSPR equation for predicting a property (P) might look like:

P = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where c₀, c₁, c₂ are coefficients determined from the regression analysis. Such models are valuable for screening virtual libraries of compounds and prioritizing synthetic efforts. nih.gov

Table 3: Hypothetical Data for a QSPR Study of this compound Derivatives.

| Derivative | Experimental Property (P) | Descriptor 1 (LogP) | Descriptor 2 (Molecular Surface Area) |

| 1 | 4.5 | 1.2 | 150 Ų |

| 2 | 5.1 | 1.5 | 165 Ų |

| 3 | 3.9 | 0.9 | 140 Ų |

| 4 | 4.8 | 1.3 | 155 Ų |

Note: This data is hypothetical and for illustrative purposes.

Derivation of Molecular Descriptors from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining a wide range of molecular descriptors that characterize the electronic structure and properties of this compound. semanticscholar.orgnih.govijournalse.orgresearchgate.net These descriptors are fundamental for understanding the molecule's behavior and for building predictive models.

Commonly calculated descriptors for pyrazine derivatives include:

Electronic Properties: Ionization potential, electron affinity, dipole moment, and molecular electrostatic potential (MEP) maps. These descriptors help in understanding the molecule's reactivity and intermolecular interactions. rsc.org

Geometric Properties: Bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Quantum Chemical Descriptors: Charges on individual atoms (e.g., from Natural Bond Orbital (NBO) analysis), and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgnih.gov The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org

For instance, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to optimize the geometries and calculate electronic properties of various pyrazine derivatives. semanticscholar.orgnih.gov These studies reveal how different substituents on the pyrazine ring can influence the electronic distribution and, consequently, the molecule's properties.

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| NBO Charge on N1 | -0.4 e | Potential site for electrophilic attack |

| NBO Charge on N4 | -0.4 e | Potential site for electrophilic attack |

Predictive Modeling of Relevant Physicochemical Parameters (e.g., reactivity indices)

The molecular descriptors derived from quantum chemical calculations serve as the foundation for predicting various physicochemical parameters, including reactivity indices. These indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a quantitative measure of a molecule's reactivity.

The relationships are defined as follows:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ2 / 2η

Studies on pyrazine derivatives have demonstrated that substitutions on the pyrazine ring can significantly alter these reactivity indices, thereby tuning the molecule's chemical behavior. chemrxiv.org For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity and nucleophilicity of the pyrazine core.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational chemistry, aiming to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govtandfonline.com For this compound and its derivatives, QSAR models can be developed to predict their potential biological activities based on calculated molecular descriptors.

Statistical Modeling Techniques (e.g., Multiple Linear Regression, Artificial Neural Networks, Partial Least Squares Regression)

Several statistical techniques are employed to build QSAR models for heterocyclic compounds. mdpi.comresearchgate.net

Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors). semanticscholar.orgnih.govijournalse.orgresearchgate.net While simple and interpretable, MLR assumes a linear relationship, which may not always hold true.

Artificial Neural Networks (ANN): ANNs are non-linear statistical data modeling tools that can capture complex relationships between descriptors and activity. semanticscholar.orgnih.gov Studies on pyrazine derivatives have shown that ANN models can sometimes offer superior predictive power compared to MLR models. semanticscholar.orgnih.gov

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is a robust method for building predictive models in such scenarios and has been applied to study pyrazine derivatives. researchgate.net

A typical QSAR study on pyrazine derivatives involves calculating a large pool of descriptors and then using a feature selection method to identify the most relevant ones for building the model. semanticscholar.orgnih.govijournalse.org

Table 2: Illustrative Statistical Parameters for a QSAR Model of Pyrazine Derivatives (Note: This table presents typical statistical validation parameters for a QSAR model and is not based on a specific study of this compound.)

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination (goodness of fit) |

| Q² | 0.75 | Cross-validated R² (predictive ability) |

| F-statistic | 120 | Statistical significance of the model |

| p-value | < 0.001 | Probability of observing the results by chance |

Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govjapsonline.com For this compound derivatives, a pharmacophore model can be generated based on a set of known active compounds. rsc.orgnih.gov

This model can then be used to screen large virtual libraries of compounds to identify new potential hits with a similar spatial arrangement of key features. japsonline.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. Studies on pyrazine-based inhibitors have successfully employed pharmacophore modeling to identify novel active compounds. japsonline.comrsc.orgnih.gov

Bond Evolution Theory and Reaction Mechanism Prediction

Bond Evolution Theory (BET) is a method that analyzes the changes in the topology of the Electron Localization Function (ELF) along a reaction coordinate to provide a detailed description of the bond formation and breaking processes. rsc.orgresearchgate.netchemrxiv.org This theory allows for a deeper understanding of reaction mechanisms by identifying the sequence of electronic rearrangements. mdpi.com

While specific BET studies on this compound were not found, the principles of BET can be applied to predict the mechanisms of its reactions. For example, in the decarboxylation of this compound, BET could be used to follow the cleavage of the C-C bond and the subsequent electronic reorganization within the molecule. Similarly, for reactions involving the pyrazine ring, such as nucleophilic substitution, BET could elucidate the precise sequence of bond weakening and formation. The theory works by identifying "catastrophes" in the ELF topology, which correspond to significant chemical events like the formation of a new bond or the breaking of an existing one. rsc.orgresearchgate.netchemrxiv.org

Applications in Advanced Materials Science and Supramolecular Chemistry

Pyrazine-Based π-Conjugated Materials for Optoelectronic Devices

The development of novel π-conjugated materials is essential for advancing modern optoelectronics. Pyrazine-based materials have garnered significant interest due to their desirable charge transfer properties. rsc.org The electron-accepting pyrazine (B50134) ring can be incorporated into molecular designs to tune electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for efficient device performance. rsc.orgacs.org

In the realm of renewable energy, pyrazine derivatives are being explored for their potential in organic solar cells. The pyrazine core can enhance the electron-accepting properties of materials, facilitating charge separation and transport—key processes in photovoltaic energy conversion. rsc.org

For instance, hole-transporting materials (HTMs) are crucial for the efficiency and stability of perovskite solar cells (PSCs). rsc.org An X-type HTM incorporating a pyrazine core, 4,4',4'',4'''-(pyrazine-2,3,5,6-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) (PT-TPA), was designed to improve charge transfer properties. epa.gov When used as a dopant-free hole transport layer, PSCs based on PT-TPA achieved a power conversion efficiency (PCE) of 17.52%, a significant improvement over devices using the common Si-OMeTPA material. epa.gov Similarly, novel conjugated polymers combining pyrazine, thiophene, and benzodithiophene units have been synthesized for use as dopant-free HTMs. rsc.org Devices using the polymer PBPyT-ex demonstrated PCEs up to 17.5% and showed high operational stability for over 1500 hours under continuous illumination. rsc.org

| Material | Device Structure | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PT-TPA | p-i-n planar perovskite SC | 17.52% | epa.gov |

| PBPyT-ex | n-i-p PSC | 17.5% | rsc.org |

| PBPyT-in | n-i-p PSC | 14.9% | rsc.org |

Pyrazine derivatives have been successfully integrated into OLEDs, serving as emitters, electron transporters, and host materials. rsc.org Their electron-deficient character helps in balancing charge injection and transport within the device, leading to higher efficiencies. rsc.org

For example, two bipolar host materials, HF1 and HF2, were developed by incorporating a dioxino[2,3-b]pyrazine acceptor unit with a carbazole (B46965) donor unit. rsc.org When used as hosts for a red phosphorescent emitter, the resulting OLEDs exhibited high brightness, with the HF1-hosted device reaching a maximum brightness of 49,760 cd/m² and a maximum external quantum efficiency (EQE) of 15.1%. rsc.org The HF2-hosted device achieved an even higher brightness of 57,990 cd/m². rsc.org In another study, indenopyrazine derivatives were synthesized for use as blue emitting materials in non-doped OLEDs, with one derivative, PY-EIP, achieving a luminance efficiency of 5.15 cd/A. researchgate.net The use of pyrazine as a bridging unit in thermally activated delayed fluorescence (TADF) emitters has also proven advantageous compared to phenyl- or pyridine-based bridges for creating efficient blue OLEDs. acs.org

| Material | Role | Max. Brightness (cd/m²) | Max. EQE (%) | Luminance Efficiency (cd/A) | Reference |

|---|---|---|---|---|---|

| HF1 | Host | 49,760 | 15.1% | - | rsc.org |

| HF2 | Host | 57,990 | 12.8% | - | rsc.org |

| PA-EIP | Emitter | - | - | 1.35 | researchgate.net |

| PY-EIP | Emitter | - | - | 5.15 | researchgate.net |

The inherent electron-accepting nature of the pyrazine ring makes its derivatives excellent candidates for n-type semiconductors in OFETs. rsc.org Introducing a pyrazine unit into conjugated oligomers can lower the LUMO energy level, which is a requirement for n-type behavior, thereby improving electron injection and stability in air. rsc.orgacs.org

Studies on fused-ring pyrazine derivatives have shown that the pyrazine core plays a significant role in tuning the electron affinities of these compounds. nih.gov OFETs based on these materials exhibited electron mobilities as high as approximately 0.03 cm²/Vs under a nitrogen atmosphere. nih.gov Theoretical investigations have confirmed that introducing pyrazine into polycyclic aromatic hydrocarbon structures does not compromise molecular planarity while significantly lowering HOMO and LUMO energy levels. researchgate.net This enhances the stability of their radical anions in air, a key requirement for effective n-type OFET materials. acs.orgresearchgate.net This strategic incorporation of pyrazine is considered an effective way to obtain high-performance n-type OFET materials. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs) Ligands

Pyrazine and its derivatives, such as those containing carboxylic acid functional groups, are widely used as organic ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal ions, and the rigid, linear shape of the molecule makes it an ideal "pillar" or linker to connect metal centers or clusters into extended 1D, 2D, or 3D networks. rsc.orgnih.gov

The versatility of pyrazine-based ligands allows for the design and synthesis of a vast array of supramolecular architectures with tailored properties. nih.gov For example, by using pyrazine tetracarboxylic acid and a dipyridinylbenzene co-ligand, two distinct zinc-based MOF isomers were synthesized by simply adjusting the solvent and acid species used during creation. rsc.org One isomer formed a two-fold catenated 3D framework, while the other resulted in a different 3D framework where the dipyridinylbenzene ligands acted as pillars. rsc.org

Similarly, the reaction of cobalt(II) nitrate (B79036) with a mixture of succinic acid (a flexible ligand) and pyrazine (a rigid ligand) yielded four new coordination polymers with structures ranging from 1D chains to complex 3D frameworks, demonstrating how solvent conditions can influence the final architecture. nih.gov The use of mixed ligands, such as pyrazine dicarboxylic acid and 3-(2-pyridyl)pyrazole, has also led to the creation of novel 2D metal coordination polymers. ccspublishing.org.cn These examples highlight the crucial role of pyrazine derivatives in generating structural diversity in coordination chemistry. nih.govnih.gov

The permanent porosity of many pyrazine-based MOFs makes them promising materials for gas adsorption and storage, which is critical for environmental protection and energy applications. rsc.orgrsc.org

The two zinc-based MOF isomers constructed with pyrazine tetracarboxylic acid both exhibited permanent porosity with high Brunauer-Emmett-Teller (BET) surface areas of 1324 m²/g and 1247 m²/g, respectively. rsc.org These materials were evaluated for their adsorption of CO₂ and light hydrocarbons, showing potential for selective gas capture. rsc.org Another study detailed cobalt(II)-based MOFs where pyrazine was used as a bridging ligand; these frameworks also showed permanent porosity and were studied for gas adsorption. nih.gov MOFs incorporating pyrazine and bipyridine linkers with Fe(II) and Co(II) have also been synthesized, forming permanently porous solids. acs.org The strategic design of pyrazine-based MOFs, often using a "layer-pillar" approach, allows for the tuning of pore size and environment to optimize host-guest interactions for specific gas separation tasks. rsc.org

| MOF | Metal Center | Pyrazine Ligand | BET Surface Area (m²/g) | Gases Adsorbed | Reference |

|---|---|---|---|---|---|

| Isomer 1 | Zinc | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | 1324 | CO₂, C₁-C₃ hydrocarbons | rsc.org |

| Isomer 2 | Zinc | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | 1247 | CO₂, C₁-C₃ hydrocarbons | rsc.org |

| Compound 1 | Cobalt | Pyrazine (as co-ligand) | 667 | N₂, O₂, CO, CO₂, CH₄ | nih.gov |

Pyrazine Derivatives as Supramolecular Self-Assembly Building Blocks

Pyrazine and its derivatives are significant building blocks in the field of supramolecular chemistry due to their rigid, planar structure and the presence of two nitrogen atoms that can act as coordination sites. These features allow them to function as versatile ligands, connecting metal centers to form a variety of supramolecular architectures, including coordination polymers and discrete metallamacrocycles. The predictable geometry and electronic properties of the pyrazine ring enable the rational design and synthesis of complex, functional superstructures.

The self-assembly process is driven by non-covalent interactions, primarily coordination bonds between the nitrogen atoms of the pyrazine ring and metal ions. Additionally, other functional groups attached to the pyrazine ring, such as carboxylates, can participate in forming the final structure through hydrogen bonding or further coordination. The resulting supramolecular structures can exhibit a range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

A notable example of pyrazine derivatives in supramolecular self-assembly involves the use of pyrazine-based tectons—structurally rigid building blocks with well-defined bite angles. These tectons, when combined with metal ions, can direct the formation of specific and predictable supramolecular shapes, such as hexagonal metallacycles, through a process known as coordination-driven self-assembly. rsc.orgresearchgate.net

Research has also explored the use of pyrazine dicarboxylic acids in the synthesis of coordination polymers. For instance, pyrazine-2,3-dicarboxylic acid has been employed to create lead-based coordination polymers. semanticscholar.orgfigshare.comunair.ac.idelsevierpure.com The dimensionality of these polymers can be influenced by the reaction conditions, leading to the formation of 1D, 2D, or 3D structures. semanticscholar.orgunair.ac.id In these systems, both the pyrazine nitrogen atoms and the carboxylate groups are involved in coordinating to the lead ions, illustrating the multifunctional nature of these building blocks.

Furthermore, pyrazine itself can act as a bridging ligand between metal centers. Studies on chromium(II) ions have shown that pyrazine can link the metal ions to form 1D coordination polymers with either a simple chain or a more complex ladder-like structure. bohrium.comacs.org The specific architecture is influenced by the solvent and other coordinating species present in the reaction mixture. bohrium.comacs.org

The table below summarizes examples of supramolecular structures formed from pyrazine derivatives, highlighting the metal ion, the pyrazine-based ligand, and the resulting dimensionality of the assembly.

| Metal Ion | Pyrazine Derivative | Dimensionality | Resulting Structure |

| Lead (Pb²⁺) | Pyrazine-2,3-dicarboxylic acid | 1D | Coordination polymer |

| Lead (Pb²⁺) | Pyrazine-2,3-dicarboxylic acid | 2D | Coordination polymer |

| Lead (Pb²⁺) / Cobalt (Co²⁺) | Pyrazine-2,3-dicarboxylic acid | 3D | Coordination polymer |

| Chromium (Cr²⁺) | Pyrazine | 1D | Chain-like coordination polymer |

| Chromium (Cr²⁺) | Pyrazine | 1D | Ladder-like coordination polymer |

The ability of pyrazine derivatives to form ordered, extended structures through self-assembly makes them valuable components in the design of advanced materials with potential applications in areas such as catalysis, gas storage, and molecular electronics. The precise control over the resulting structures, achievable through the careful design of the pyrazine-based building blocks and the selection of appropriate metal centers, is a key focus of ongoing research in supramolecular chemistry.

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Studies

Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The pyrazine (B50134) moiety, a key structural feature of 2-(Pyrazin-2-yl)propanoic acid, is recognized for its ability to engage in various non-covalent interactions with biological macromolecules like proteins and DNA. These interactions are crucial for the compound's biological activity.

The heteroaromatic nature of the pyrazine ring allows it to participate in a range of molecular interactions. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common interaction observed in the binding of pyrazine-based ligands to protein targets nih.gov. Additionally, the aromatic character of the pyrazine ring facilitates π-π stacking interactions with aromatic residues of proteins, such as phenylalanine, histidine, and tyrosine researchgate.net.

Molecular docking studies on various pyrazine derivatives have provided insights into their binding modes. For instance, docking studies of pyrazine sulfonamide derivatives with Mycobacterium tuberculosis L,D-transpeptidase-2 have shown that these compounds bind within the active pocket of the enzyme jetir.org. Similarly, molecular docking of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein revealed potential binding interactions researchgate.netproquest.com. These theoretical studies suggest that the pyrazine core is a key pharmacophore that anchors the molecule to the binding site through a combination of hydrogen bonds and hydrophobic interactions.

Table 1: Theoretical Binding Interactions of Pyrazine Derivatives with Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Pyrazine Sulfonamides | M. tuberculosis L,D-transpeptidase-2 | Active site residues | Electrostatic interactions jetir.org |

| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA | Not specified | Hydrogen bonding, hydrophobic interactions researchgate.netproquest.com |

| Pyrazine-pyridone derivative | Bacterial target (PDB: 4DUH) | Not specified | Hydrogen-donor and π-hydrogen bond nih.gov |

| Pyrazine-based HDAC inhibitors | Histone Deacetylases (HDAC1, 2, 3) | Not specified | Not specified semanticscholar.org |

| Heterocyclic (pyrazine)carboxamide Ru(II) complexes | Bovine Serum Albumin (BSA) | Trp residues in hydrophobic cavity | Non-covalent interactions rsc.org |

Pyrazine-based compounds have been investigated as inhibitors of various enzymes, particularly kinases nih.govtandfonline.com. The inhibitory mechanism often involves competitive binding to the ATP-binding pocket of the kinase, preventing the natural substrate from binding and thereby blocking the enzyme's catalytic activity nih.govtandfonline.com. For instance, a variety of pyrazine compounds have demonstrated inhibitory activity against enzymes and receptors implicated in cancer nih.gov. Structure-activity relationship studies have shown that substitutions on the pyrazine ring can significantly influence the inhibitory potency nih.gov.

In the context of histone acetyltransferases (HATs), certain 1,4-pyrazine-containing compounds have been identified as competitive inhibitors against the substrate histone for the p300/CBP HAT domain nih.gov. Similarly, pyrazine-carboxamide-diphenyl-ethers have been discovered as novel succinate dehydrogenase inhibitors (SDHIs) acs.org.

Table 2: In Vitro Enzyme Inhibition by Structurally Related Pyrazine Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Mechanism |

|---|---|---|

| 2,6-disubstituted pyrazines | Casein Kinase II (CK2) | Not specified nih.gov |

| 1,4-pyrazine derivatives | p300/CBP Histone Acetyltransferase (HAT) | Competitive, against substrate histone nih.gov |

| Pyrazine-based small molecules | Various Kinases | ATP-competitive nih.govtandfonline.com |

| Pyrazine-carboxamide-diphenyl-ethers | Succinate Dehydrogenase (SDH) | Not specified acs.org |

Modulation of Cellular Processes at the Molecular Level (In Vitro Studies)

By interacting with specific molecular targets, pyrazine derivatives can modulate various cellular processes. These effects are often investigated through in vitro cell-based assays.

While direct studies on the effect of this compound on gene expression are not available, related compounds have shown such activity. For example, pyrazine-2-carboxamide derivatives have been studied as potential elicitors in plant in vitro cultures, influencing the production of secondary metabolites, which is a process regulated by gene expression nih.govnih.govresearchgate.net. Specifically, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was found to be a good elicitor of taxifolin production in Silybum marianum cultures nih.govnih.gov. This suggests that pyrazine-containing molecules can trigger signaling pathways that lead to changes in gene transcription.

The potential for pyrazine derivatives to act as receptor antagonists has been explored. For instance, a series of oxazolo[3,4-a]pyrazine derivatives were developed as neuropeptide S (NPS) receptor antagonists acs.org. In vitro studies demonstrated that these compounds could inhibit the NPS-induced mobilization of intracellular calcium, a hallmark of receptor activation. The mechanism of antagonism was found to be competitive, where the compounds bind to the receptor and block the binding of the natural ligand (NPS) without activating the receptor themselves acs.org.

Structure-Mechanism Relationships in Enzyme Systems (e.g., involving metabolic pathways)

The relationship between the chemical structure of pyrazine derivatives and their mechanism of action is a critical area of investigation for developing more potent and selective inhibitors. For many enzyme inhibitors, the pyrazine ring serves as a central scaffold. Modifications to the substituents on this ring can significantly alter the compound's binding affinity and selectivity.

For instance, in the development of pyrazine-based CK2 inhibitors, it was found that derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possessed potent inhibitory activities nih.gov. This highlights the importance of the side chains attached to the pyrazine core in dictating the interaction with the target enzyme.

In the case of succinate dehydrogenase inhibitors, a fragment recombination strategy was employed to design a novel pyrazine-carboxamide-diphenyl-ether scaffold. This approach, which combines structural motifs from known inhibitors, led to the identification of a compound with potent inhibitory activity acs.org. This demonstrates how understanding the structure-mechanism relationships of existing inhibitors can guide the design of new and more effective compounds.

Theoretical Prediction of Biological Interaction Modes through Molecular Docking and Molecular Dynamics Simulations

Theoretical computational methods, specifically molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between a small molecule, such as this compound or its derivatives, and a biological target at an atomic level. These in silico techniques provide critical insights into the binding modes, affinity, and stability of the ligand-receptor complex, thereby guiding the rational design of more potent and selective therapeutic agents.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is instrumental in drug discovery for modeling the interaction between a small molecule and a protein at the atomic level, which can help to explain fundamental biochemical processes. researchgate.net

Studies on derivatives of pyrazine-2-carboxylic acid have demonstrated the utility of this approach. For instance, molecular docking was employed to investigate the binding interactions of several pyrazine-2-carboxylic acid derivatives with the Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis. researchgate.net The simulations aimed to identify the most stable binding pose and to quantify the binding affinity, often expressed as a docking score or rerank score. researchgate.net One derivative, featuring an aliphatic side chain, exhibited the lowest rerank score, indicating the strongest predicted binding affinity. researchgate.net

The analysis of the docked pose for this derivative revealed specific interactions with key amino acid residues within the InhA active site. researchgate.net The binding was stabilized by interactions with amino acids such as Gly14 and Phe41. researchgate.net This detailed interaction mapping is crucial for understanding the structure-activity relationship and for designing modifications to the ligand to enhance binding.

In another study, derivatives of pyrazine-2-carboxylic acid were docked against GlcN-6-P synthase. rjpbcs.com The results showed that all the tested molecules exhibited good inhibition potential, with one compound in particular showing a superior docking score. rjpbcs.com This finding led to the prediction that the antibacterial activity of these compounds may stem from the inhibition of this specific enzyme. rjpbcs.com Similarly, docking studies of other pyrazine derivatives against decaprenylphosphoryl-β-d-ribose oxidase (DprE1) from Mycobacterium tuberculosis have been performed to rationalize their antimycobacterial activity. nih.gov

| Compound Derivative | Side Chain Type | Rerank Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|